N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-established method for constructing indole rings, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of this compound, the following steps are generally followed:
Formation of Indole Core: The reaction of 1-acetylindole with an appropriate chloroacetyl chloride in the presence of a base such as triethylamine.
N-Alkylation: The resulting intermediate is then reacted with 4-methylphenylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a wide range of substituted indole compounds .
Scientific Research Applications
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: can be compared with other indole derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and acetyl groups, along with the indole core, allows for a wide range of chemical modifications and potential biological activities .
Properties
CAS No. |
182123-30-4 |
---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8g/mol |
IUPAC Name |
N-(1-acetylindol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-7-9-15(10-8-13)22(19(24)11-20)18-12-21(14(2)23)17-6-4-3-5-16(17)18/h3-10,12H,11H2,1-2H3 |
InChI Key |
NGYOGKGATBXFQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CN(C3=CC=CC=C32)C(=O)C)C(=O)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CN(C3=CC=CC=C32)C(=O)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.